1-Boc-3-ブロモ-7-メチルインドール

説明

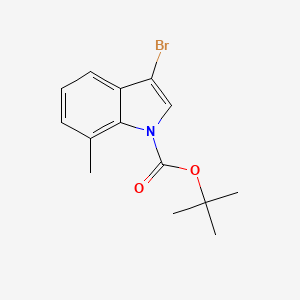

1-Boc-3-Bromo-7-methylindole is a useful research compound. Its molecular formula is C14H16BrNO2 and its molecular weight is 310.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Boc-3-Bromo-7-methylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-Bromo-7-methylindole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん治療研究

1-Boc-3-ブロモ-7-メチルインドールを含むインドール誘導体は、様々な種類のがん治療における可能性について研究されてきました。 これらの化合物は、癌細胞の増殖を阻害する特性を示しており、腫瘍学研究において貴重な存在となっています .

抗菌剤開発

これらの化合物は、様々な微生物に対する抗菌剤としても有望であり、新しい抗生物質や抗真菌薬の開発に貢献しています .

神経疾患治療薬

インドール誘導体の研究は、様々な神経疾患の治療における使用にも及んでおり、新しい治療アプローチの可能性を提供しています .

クロスカップリング反応

1-Boc-3-ブロモ-7-メチルインドール: は、穏やかな反応条件下で、アリールまたはヘテロアリールボロン酸とのクロスカップリング反応に使用して、様々な生物活性化合物を合成することができます .

複素環式化合物合成

この化合物は、ヘテロ環縮合カルバゾールやチエノカルバゾールの合成において重要な役割を果たしており、潜在的な電子および光学的用途を持つ官能化材料の創出に役立ちます .

有機合成中間体

有機合成の中間体として、1-Boc-3-ブロモ-7-メチルインドールは、医薬品やその他の高度な化学製品向けの複雑な分子の構築に使用されます .

作用機序

Target of Action

1-Boc-3-Bromo-7-methylindole, like other indole derivatives, is known to interact with multiple receptors in the body . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, leading to various changes in cellular processes . The specific interactions of 1-Boc-3-Bromo-7-methylindole with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Indole derivatives, including 1-Boc-3-Bromo-7-methylindole, are involved in various biochemical pathways. They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The affected pathways and their downstream effects are diverse, given the wide range of biological activities associated with indole derivatives .

Result of Action

The molecular and cellular effects of 1-Boc-3-Bromo-7-methylindole’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include changes in cell signaling, gene expression, and metabolic processes, among others.

生化学分析

Biochemical Properties

1-Boc-3-Bromo-7-methylindole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-Boc-3-Bromo-7-methylindole, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic pathways.

Cellular Effects

1-Boc-3-Bromo-7-methylindole has been observed to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . Additionally, 1-Boc-3-Bromo-7-methylindole may affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation, thereby influencing cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of 1-Boc-3-Bromo-7-methylindole involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific target. For instance, 1-Boc-3-Bromo-7-methylindole may bind to the active site of an enzyme, blocking its activity and preventing substrate binding . Alternatively, it can induce conformational changes in the enzyme, enhancing its catalytic activity. These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Boc-3-Bromo-7-methylindole may change over time due to its stability and degradation. Studies have shown that indole derivatives can undergo chemical degradation under certain conditions, leading to the formation of inactive or toxic byproducts . The long-term effects of 1-Boc-3-Bromo-7-methylindole on cellular function have been investigated in both in vitro and in vivo studies, revealing potential impacts on cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of 1-Boc-3-Bromo-7-methylindole vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which 1-Boc-3-Bromo-7-methylindole is effective and safe.

Metabolic Pathways

1-Boc-3-Bromo-7-methylindole is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interactions of 1-Boc-3-Bromo-7-methylindole with metabolic enzymes can influence its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 1-Boc-3-Bromo-7-methylindole within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1-Boc-3-Bromo-7-methylindole may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence its bioavailability and therapeutic efficacy.

Subcellular Localization

1-Boc-3-Bromo-7-methylindole exhibits specific subcellular localization, which can affect its activity and function. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1-Boc-3-Bromo-7-methylindole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 1-Boc-3-Bromo-7-methylindole is crucial for elucidating its mechanism of action and potential therapeutic applications.

生物活性

1-Boc-3-Bromo-7-methylindole is a synthetic derivative of indole, a heterocyclic compound recognized for its significant biological activities. This compound, characterized by the presence of a bromo substituent and a Boc (tert-butyloxycarbonyl) protecting group, has been the subject of various studies exploring its pharmacological potential.

1-Boc-3-Bromo-7-methylindole has the molecular formula C14H16BrNO2 and a molecular weight of 304.19 g/mol. The structure includes an indole core that is essential for its biological activity, as indole derivatives are known to interact with various biological targets.

Biological Activity Overview

The biological activity of 1-Boc-3-Bromo-7-methylindole is primarily attributed to its interactions with cellular pathways and molecular targets. Research indicates that indole derivatives exhibit a range of activities including:

- Antimicrobial Effects : Indole derivatives have shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The bromine substituent may enhance these effects through specific binding interactions.

- Anticancer Properties : Some studies suggest that compounds with an indole structure can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

- Neuroprotective Effects : Certain indole derivatives have been linked to neuroprotective activities, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.

The mechanism through which 1-Boc-3-Bromo-7-methylindole exerts its biological effects involves several pathways:

- Receptor Interaction : The indole moiety can interact with various receptors, influencing cellular signaling cascades.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes or signal transduction.

- Gene Expression Modulation : Indoles can affect gene expression patterns, particularly those related to inflammation and cell cycle regulation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of 1-Boc-3-Bromo-7-methylindole against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing significant antibacterial activity (MIC values ranged from 5 to 20 µg/mL).

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-Boc-3-Bromo-7-methylindole | 10 | Staphylococcus aureus |

| 1-Boc-3-Bromo-7-methylindole | 15 | Escherichia coli |

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that 1-Boc-3-Bromo-7-methylindole inhibited cell proliferation in a dose-dependent manner. The IC50 values for various cancer cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MDA-MB-231 | 15.0 |

| A549 | 10.0 |

特性

IUPAC Name |

tert-butyl 3-bromo-7-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-9-6-5-7-10-11(15)8-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXENRKXKYFCGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654345 | |

| Record name | tert-Butyl 3-bromo-7-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-39-6 | |

| Record name | tert-Butyl 3-bromo-7-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。